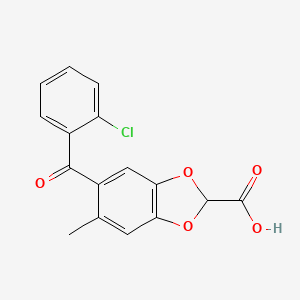
CID 85400473
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 85400473” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for CID 85400473 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: CID 85400473 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Applications De Recherche Scientifique
CID 85400473 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of CID 85400473 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the chemical structure of the compound and its functional groups. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 85400473 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may contribute to its specific applications and potential advantages in scientific research and industrial processes.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research and development can uncover more details about its synthesis, reactions, and applications, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C14H36Sn4 |
|---|---|
Poids moléculaire |
679.3 g/mol |
InChI |
InChI=1S/2C3H6.8CH3.4Sn/c2*1-3-2;;;;;;;;;;;;/h2*1-2H3;8*1H3;;;; |
Clé InChI |
QLTANHLSSHLOJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([Sn](C)C)[Sn](C)C.CC(C)([Sn](C)C)[Sn](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)






![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
